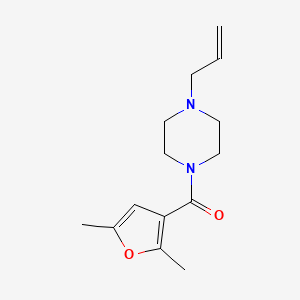
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine, also known as ADFP, is a chemical compound that has been extensively studied for its potential pharmacological properties. ADFP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine may exert its pharmacological effects by modulating the activity of various signaling pathways. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been found to induce apoptosis in cancer cells by activating caspases. In addition, 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its broad range of biological activities. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to exhibit anti-inflammatory, antitumor, and antifungal activities, making it a useful compound for studying various diseases. However, one of the limitations of using 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine. One area of research is the development of more efficient synthesis methods for 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in vivo. Additionally, the potential use of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine as a therapeutic agent in various diseases, including cancer and inflammation, warrants further investigation.
Synthesemethoden
The synthesis of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine involves the reaction of 1-allylpiperazine with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine as a white solid with a melting point of 109-110°C. The purity of the compound can be confirmed by spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-15-6-8-16(9-7-15)14(17)13-10-11(2)18-12(13)3/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNZYYFLFBUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5303784.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5303803.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)
![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)